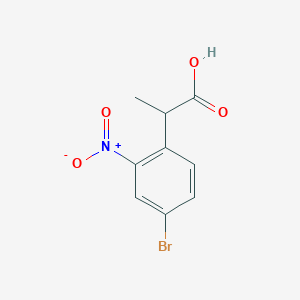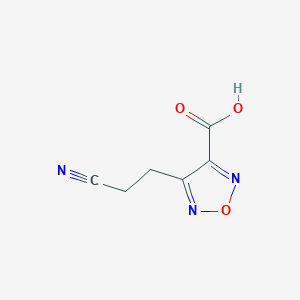![molecular formula C37H37F6N2P B13102751 (2Z)-1-butyl-2-[(2E,4E,6E)-7-(1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[cd]indole;hexafluorophosphate CAS No. 1610514-96-9](/img/structure/B13102751.png)
(2Z)-1-butyl-2-[(2E,4E,6E)-7-(1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[cd]indole;hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-1-butyl-2-[(2E,4E,6E)-7-(1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[cd]indole;hexafluorophosphate is a complex organic compound with a unique structure It features a conjugated system of double bonds and aromatic rings, making it an interesting subject for various chemical studies
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-butyl-2-[(2E,4E,6E)-7-(1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[cd]indole;hexafluorophosphate typically involves multiple steps, including the formation of the indole core, the introduction of butyl groups, and the creation of the hepta-2,4,6-trienylidene linkage. Common reagents used in these reactions include butyl lithium, various halogenated intermediates, and hexafluorophosphate salts. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-1-butyl-2-[(2E,4E,6E)-7-(1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[cd]indole;hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, quinones, and dihydro compounds. These products can be further utilized in different chemical and biological applications.
Aplicaciones Científicas De Investigación
(2Z)-1-butyl-2-[(2E,4E,6E)-7-(1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[cd]indole;hexafluorophosphate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying conjugated systems.
Biology: It is used in the study of biological processes involving aromatic compounds and their interactions with biomolecules.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of (2Z)-1-butyl-2-[(2E,4E,6E)-7-(1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[cd]indole;hexafluorophosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s conjugated system allows it to participate in electron transfer reactions, influencing various biochemical pathways. Its unique structure enables it to bind to specific sites on target molecules, modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z)-1-butyl-2-[(2E,4E,6E)-7-(1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[cd]indole;chloride
- (2Z)-1-butyl-2-[(2E,4E,6E)-7-(1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[cd]indole;bromide
Uniqueness
The hexafluorophosphate anion in (2Z)-1-butyl-2-[(2E,4E,6E)-7-(1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[cd]indole;hexafluorophosphate imparts unique properties, such as increased stability and solubility in organic solvents. This makes it more suitable for certain applications compared to its chloride and bromide counterparts.
Propiedades
Número CAS |
1610514-96-9 |
|---|---|
Fórmula molecular |
C37H37F6N2P |
Peso molecular |
654.7 g/mol |
Nombre IUPAC |
(2Z)-1-butyl-2-[(2E,4E,6E)-7-(1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[cd]indole;hexafluorophosphate |
InChI |
InChI=1S/C37H37N2.F6P/c1-3-5-26-38-32(30-20-12-16-28-18-14-24-34(38)36(28)30)22-10-8-7-9-11-23-33-31-21-13-17-29-19-15-25-35(37(29)31)39(33)27-6-4-2;1-7(2,3,4,5)6/h7-25H,3-6,26-27H2,1-2H3;/q+1;-1 |
Clave InChI |
IKDNPWNJYLQCDN-UHFFFAOYSA-N |
SMILES isomérico |
CCCCN\1C2=CC=CC3=C2C(=CC=C3)/C1=C/C=C/C=C/C=C/C4=[N+](C5=CC=CC6=C5C4=CC=C6)CCCC.F[P-](F)(F)(F)(F)F |
SMILES canónico |
CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=CC=CC=CC4=[N+](C5=CC=CC6=C5C4=CC=C6)CCCC.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


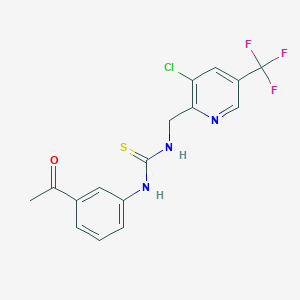
![S-(5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl) dimethylcarbamothioate](/img/structure/B13102679.png)

![3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B13102696.png)


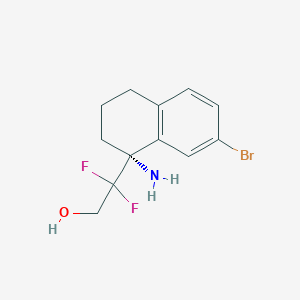
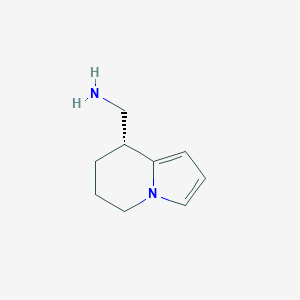

![5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13102739.png)
![9-Ethoxy-9H-pyrido[3,4-B]indole](/img/structure/B13102745.png)
